4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline 4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15642491
InChI: InChI=1S/C20H20N2O2S2/c1-20(2)18-17(15-10-9-14(24-4)11-16(15)22-20)19(26-25-18)21-12-5-7-13(23-3)8-6-12/h5-11,22H,1-4H3
SMILES:
Molecular Formula: C20H20N2O2S2
Molecular Weight: 384.5 g/mol

4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

CAS No.:

Cat. No.: VC15642491

Molecular Formula: C20H20N2O2S2

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline -

Specification

Molecular Formula C20H20N2O2S2
Molecular Weight 384.5 g/mol
IUPAC Name 7-methoxy-N-(4-methoxyphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine
Standard InChI InChI=1S/C20H20N2O2S2/c1-20(2)18-17(15-10-9-14(24-4)11-16(15)22-20)19(26-25-18)21-12-5-7-13(23-3)8-6-12/h5-11,22H,1-4H3
Standard InChI Key LUSOKOLNFFHWQV-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(C3=C(N1)C=C(C=C3)OC)C(=NC4=CC=C(C=C4)OC)SS2)C

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic name 4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinolin-1-ylidene]aniline delineates its core structure:

  • Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.

  • Dithiolo[3,4-c]quinolin-1-ylidene: A five-membered dithiolo ring (containing two sulfur atoms) fused at the 3,4-position of the quinoline core, with a ylidene moiety (=N–) at position 1.

  • Substituents:

    • Two methoxy groups (-OCH₃) at positions 4 (aniline) and 7 (quinoline).

    • Two methyl groups (-CH₃) at position 4 of the dihydrodithiolo ring.

The molecular formula is deduced as C₂₂H₂₃N₃O₂S₂, with a molecular weight of 433.56 g/mol (calculated using PubChem’s formula-based algorithm) .

Structural Comparison to Related Compounds

Key analogs from PubChem include:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
4-(7-Methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-N,N-dimethylaniline C₂₀H₂₁N₃O319.4Pyrroloquinoxaline core, dimethylaniline
4-Methoxy-N-(1-phenylethyl)aniline C₁₅H₁₇NO227.3Methoxy-aniline derivative
4-Methoxy-N-(4-methoxybenzyl)aniline C₁₅H₁₇NO₂255.3Bis-methoxy substitution

These analogs highlight the prevalence of methoxy-aniline motifs in bioactive molecules and the role of fused heterocycles in modulating physicochemical properties .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no explicit synthesis for this compound is documented, plausible pathways involve:

  • Quinoline Core Formation: Skraup or Doebner-Miller synthesis to construct the quinoline backbone.

  • Dithiolo Ring Cyclization: Reaction with sulfurizing agents (e.g., P₄S₁₀) to form the dithiolo ring .

  • Methoxy and Methyl Substitution:

    • Methoxy groups introduced via nucleophilic aromatic substitution or Ullmann coupling.

    • Methyl groups added through alkylation or Friedel-Crafts reactions .

  • Ylidene Formation: Condensation of the quinoline amine with a carbonyl compound to generate the imine (=N–) linkage.

Challenges in Synthesis

  • Regioselectivity: Ensuring correct positioning of methoxy and methyl groups.

  • Stereochemical Control: Maintaining the (1E) configuration during ylidene formation.

  • Purification: Separating isomers due to the compound’s planar chirality.

Physicochemical Properties

Computed Properties (Estimated)

Using tools analogous to PubChem’s computational algorithms :

PropertyValue
XLogP34.2 (high lipophilicity)
Hydrogen Bond Donors1 (aniline -NH)
Hydrogen Bond Acceptors4 (two O, two S)
Rotatable Bonds5
Topological Polar Surface Area78.9 Ų

Solubility and Stability

  • Solubility: Predicted low aqueous solubility (<1 µg/mL) due to high logP; soluble in DMSO or dichloromethane.

  • Stability: Susceptible to oxidation at sulfur centers and hydrolysis of the imine bond under acidic/basic conditions.

Future Perspectives

  • Synthetic Optimization: Develop catalytic asymmetric methods for stereocontrol.

  • Biological Screening: Evaluate efficacy against malaria, cancer, and bacterial models.

  • Computational Studies: DFT calculations to predict reactivity and binding modes.

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